molecular formula C33H32N2O6S B402604 ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B402604
M. Wt: 584.7g/mol
InChI Key: NOSPBYXFUPSOEG-USHMODERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in medicinal chemistry and material science. This compound features a thiazolopyrimidine core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through condensation and substitution reactions. Common reagents used in these reactions include ethyl acetoacetate, benzyl bromide, and methoxybenzaldehyde, under conditions such as reflux in ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce halogen atoms or other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound for drug development, particularly in the treatment of diseases like cancer or infectious diseases.

    Industry: In material science, the compound could be used to develop new polymers or coatings with specific properties, such as enhanced durability or biocompatibility.

Mechanism of Action

The mechanism by which ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

    Benzylidene Derivatives: Compounds with similar benzylidene groups, such as 4-(benzyloxy)-3-ethoxybenzaldehyde.

Uniqueness

Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of a thiazolopyrimidine core with multiple aromatic substituents. This structural complexity provides a diverse range of potential interactions and applications, setting it apart from simpler analogs.

Properties

Molecular Formula

C33H32N2O6S

Molecular Weight

584.7g/mol

IUPAC Name

ethyl (2Z)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H32N2O6S/c1-5-39-27-18-23(12-17-26(27)41-20-22-10-8-7-9-11-22)19-28-31(36)35-30(24-13-15-25(38-4)16-14-24)29(32(37)40-6-2)21(3)34-33(35)42-28/h7-19,30H,5-6,20H2,1-4H3/b28-19-

InChI Key

NOSPBYXFUPSOEG-USHMODERSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCC5=CC=CC=C5

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCC5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCC5=CC=CC=C5

Origin of Product

United States

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